2-Allyl-N-methylaniline

概要

説明

2-Allyl-N-methylaniline is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 . It is also known by its Chemical Abstracts Service (CAS) number 6628-07-5 .

Synthesis Analysis

The synthesis of 2-Allyl-N-methylaniline can be achieved from Benzenamine, 2-bromo-N-methyl-N-2-propen-1-yl . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This process is known as hydrogen autotransfer and proceeds under mild conditions .Molecular Structure Analysis

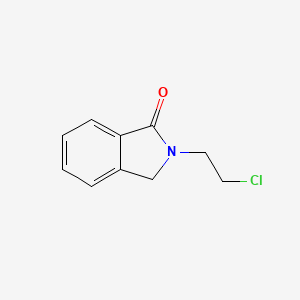

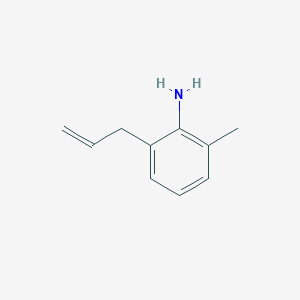

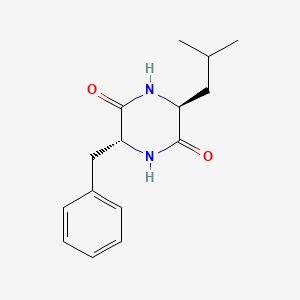

The molecular structure of 2-Allyl-N-methylaniline consists of a benzene ring attached to an amine group that is substituted with an allyl group and a methyl group .Chemical Reactions Analysis

The monoallylation of aniline to give N-allyl aniline is a fundamental transformation process that results in various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .Physical And Chemical Properties Analysis

2-Allyl-N-methylaniline has a boiling point of 214-216°C and a density of 0.946±0.06 g/cm3 . Its pKa value is predicted to be 4.44±0.50 .科学的研究の応用

Charge-Induced Aromatic Amino-Claisen Rearrangements

2-Allyl-N-methylaniline has been studied for its role in charge-induced aromatic amino-Claisen rearrangements. Research by Schmid, Hansen, and Schmid (1973) showed that N-Allyl-2-methylaniline undergoes significant rearrangements to form different compounds when heated in the presence of zinc chloride. This process is significant for understanding and developing methodologies for chemical synthesis (M. Schmid, H. Hansen, & H. Schmid, 1973).

Interactions with Diazocompounds

The reaction of 2-Allyl-N-methylanilines with diazocompounds has been investigated, particularly focusing on the aza-Claisen rearrangement. Badamshin et al. (2015) explored how these compounds react with methyl diazoacetate or diazoacetone in the presence of certain catalysts, leading to the formation of various compounds. This reaction has implications in the synthesis of complex organic molecules (A. G. Badamshin et al., 2015).

Synthesis of 2'-O-Alkyl Oligoribonucleotides

2-Allyl-N-methylaniline has been used in the synthesis of 2'-O-alkyl oligoribonucleotides, which are important in the study of RNA processing and RNA-protein complexes. Research by Iribarren et al. (1990) demonstrated that derivatives of 2-Allyl-N-methylaniline exhibit resistance to degradation by nucleases, making them suitable for use in antisense probes and RNA studies (A. Iribarren et al., 1990).

Metalorganic Vapour Phase Epitaxy (MOVPE)

Methyl(allyl)telluride, a related compound to 2-Allyl-N-methylaniline, has been studied for its application in metalorganic vapour phase epitaxy (MOVPE) for the growth of semiconductors like CdTe and HgTe. Hails, Cole-Hamilton, and Bell (1994) investigated the decomposition reactions of Methyl(allyl)telluride, which is crucial for understanding its potential as a precursor in the synthesis of semiconductors (J. E. Hails, D. Cole-Hamilton, & W. Bell, 1994).

Cross-Coupling Reactions

2-Allyl-N-methylaniline derivatives have been utilized in regioselective cross-coupling reactions. Barluenga, Sanz, and Fañanás (1995) explored the conversion of N-(2-bromoallyl)-N-methylaniline into various products through regioselective insertion reactions with alkenes and benzophenone. This research contributes to the field of organic synthesis, particularly in developing novel cross-coupling methodologies (J. Barluenga, R. Sanz, & F. J. Fañanás, 1995).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-2-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOWDDNYSYTRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-N-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

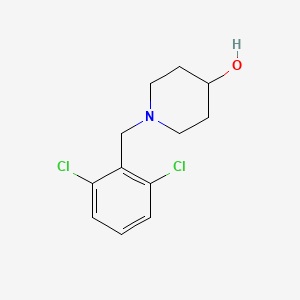

![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)

![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)